molecular formula C12H15NO6 B510366 {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid CAS No. 756489-82-4

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B510366
CAS No.: 756489-82-4
M. Wt: 269.25g/mol
InChI Key: GOPQMOYRAHOYOJ-UHFFFAOYSA-N
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Description

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid is an organic compound that belongs to the class of phenylamino acids It is characterized by the presence of a dimethoxyphenyl group attached to an amino-oxoethoxy acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 2,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenylamino acids.

Scientific Research Applications

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and amino-oxoethoxy acetic acid moieties. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-17-8-3-4-9(10(5-8)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQMOYRAHOYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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